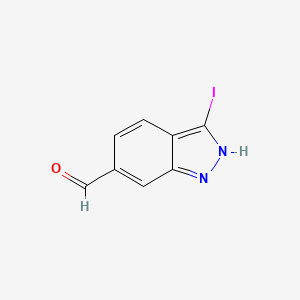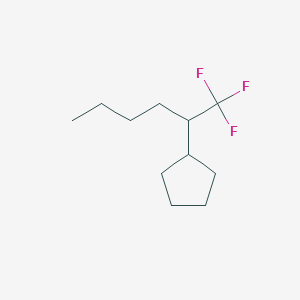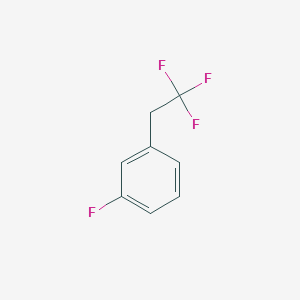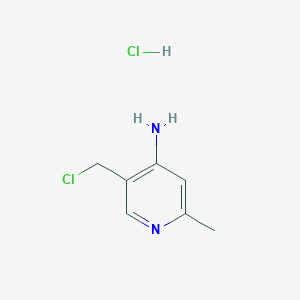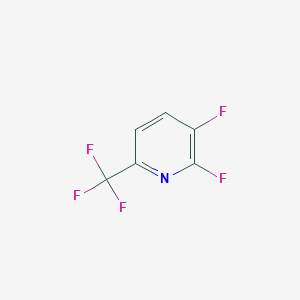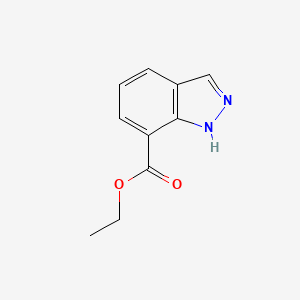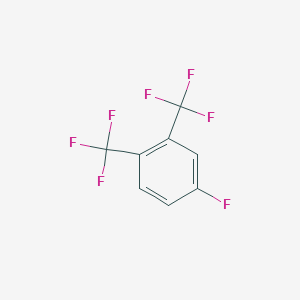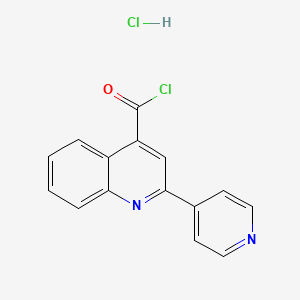
2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride
描述
2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride is a chemical compound with the molecular formula C15H10Cl2N2O . It is a versatile material extensively used in scientific research, including drug synthesis, organic chemistry, and molecular biology studies.
Synthesis Analysis
The synthesis of 2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride involves several steps. A mixture of isatin, 4-acetylp- yridine, and potassium hydroxide in ethanol and water is mixed and refluxed for 10 hours . Further details about the synthesis process can be found in the referenced scientific papers .Molecular Structure Analysis
The molecular structure of 2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride is characterized by its molecular formula C15H10Cl2N2O. The average mass is 305.159 Da, and the monoisotopic mass is 304.017029 Da .Chemical Reactions Analysis
The chemical reactions involving 2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride are complex and can be found in various scientific literature .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride are characterized by its molecular formula, average mass, and monoisotopic mass . More detailed properties can be found in the referenced scientific papers .科学研究应用
Photoluminescent Coordination Polymers
The compound plays a key role in the formation of photoluminescent coordination polymers. Twaróg, Hołyńska, and Kochel (2020) demonstrated that using 2-(pyridin-4-yl)quinoline-4-carboxylic acid leads to the formation of one-dimensional copper(II) coordination polymers with significant photoluminescent properties. This offers potential applications in materials science, particularly in the development of new luminescent materials (Twaróg, Hołyńska, & Kochel, 2020).
Complexation with Metals
Bortoluzzi et al. (2011) explored the compound's role in forming complexes with platinum(II) and palladium(II). They noted its involvement in metal-assisted condensation reactions, leading to the synthesis of new complexes. This suggests potential applications in catalysis and organometallic chemistry (Bortoluzzi, Paolucci, Pitteri, Zennaro, & Bertolasi, 2011).
Antibacterial Investigation
In a study by Zhang et al. (2016), metal complexes based on 2-(pyridin-4-yl)quinoline-4-carboxylic acid were synthesized and investigated for their antibacterial properties. These complexes demonstrated significant antibacterial activities, indicating potential applications in medicinal chemistry and pharmaceuticals (Zhang, Man, Zhang, Hong, Guo, & Qin, 2016).
Fluorescent Probes for Bioimaging
Pawar et al. (2016) utilized derivatives of the compound as fluorescent sensors for Zn2+ ions in aqueous solution, demonstrating their application in bioimaging. The study highlights its potential use in biological and biochemical research, particularly in the development of new diagnostic tools (Pawar, Akula, Labala, Venuganti, Bhattacharya, & Nag, 2016).
Coordination Polymers and Supramolecular Chemistry
The compound's role in the formation of different one-dimensional supramolecular chains was studied by Wu, Zhang, and Ma (2014). This research underscores its importance in the field of supramolecular chemistry, particularly in the design and synthesis of new coordination polymers (Wu, Zhang, & Ma, 2014).
未来方向
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the future directions of 2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride could be expected to follow similar trends.
属性
IUPAC Name |
2-pyridin-4-ylquinoline-4-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O.ClH/c16-15(19)12-9-14(10-5-7-17-8-6-10)18-13-4-2-1-3-11(12)13;/h1-9H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABMOZMVHRWZBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(1,1-Difluoroethyl)phenyl]piperazine](/img/structure/B1390576.png)


